4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}-N-(2-phenylethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain a morpholin-4-yl group and a quinazolinamine moiety . Morpholine is a common motif in many pharmaceuticals and other organic compounds . Quinazolinamines are heterocyclic aromatic compounds that are often found in various drugs .
Molecular Structure Analysis
Again, without specific information, I can only speculate that the compound’s structure is likely complex due to the presence of several functional groups, including an amine, a sulfanylidene, and a benzamide .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For instance, the amine group might participate in reactions with acids or electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of a morpholin-4-yl group could potentially make the compound soluble in water .Scientific Research Applications
Synthetic Methods and Characterization
- The development of new synthetic methodologies allows for the exploration of tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives, showcasing a potential framework for generating compounds with similar structural motifs as 4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}-N-(2-phenylethyl)benzamide. These compounds are characterized through various spectral analyses, paving the way for future pharmacological activity investigations (R. Zaki, S. M. Radwan, A. El-Dean, 2017).
Pharmacological Activity Exploration
- The design and synthesis of new 1,2,4-triazole derivatives containing the morpholine moiety have been explored for their antimicrobial activities, demonstrating the potential utility of incorporating morpholine and related structures in the development of antimicrobial agents. This approach is indicative of the broader applicability of compounds with structural features related to the compound of interest in addressing microbial resistance (D. Sahin, Hacer Bayrak, A. Demirbaş, N. Demirbas, S. Karaoglu, 2012).
Structural and Activity Relationship Studies
- The synthesis of bioactive molecules incorporating fluoro substituted benzothiazoles and sulphonamido quinazolinyl imidazole for biological and pharmacological screening reflects the ongoing efforts to explore the biological activities of novel synthetic compounds. These studies are crucial in identifying the structural elements that contribute to the desired biological activities, offering a foundation for further optimization (Snehal Patel, G. Sreenivasa, E. Jayachandran, K. J. Kumar, 2009).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-[(6-morpholin-4-yl-4-oxo-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-3-yl)methyl]-N-(2-phenylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N4O3S/c33-26(29-13-12-20-4-2-1-3-5-20)22-8-6-21(7-9-22)19-32-27(34)24-18-23(31-14-16-35-17-15-31)10-11-25(24)30-28(32)36/h1-9,23-25H,10-19H2,(H,29,33)(H,30,36) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIHASZWMDPBRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1N3CCOCC3)C(=O)N(C(=S)N2)CC4=CC=C(C=C4)C(=O)NCCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.